molecular formula C10H8N2O2 B2847004 3-Aminoisoquinoline-1-carboxylic acid CAS No. 1352902-75-0

3-Aminoisoquinoline-1-carboxylic acid

Cat. No.: B2847004
CAS No.: 1352902-75-0
M. Wt: 188.186
InChI Key: LVZMMMGBDNDJDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoisoquinoline-1-carboxylic acid can be achieved through various methods. One common approach involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. For example, a one-pot, solvent-free, microwave-assisted, multi-component reaction can be used to synthesize quinoline derivatives . This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Aminoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline derivatives, while reduction may produce aminoquinoline derivatives.

Scientific Research Applications

3-Aminoisoquinoline-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the amino and carboxylic acid functional groups.

    Quinoline: A structural isomer of isoquinoline with a nitrogen atom in a different position.

    Aminoquinoline: Compounds with an amino group attached to the quinoline ring.

Uniqueness

3-Aminoisoquinoline-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-aminoisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZMMMGBDNDJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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